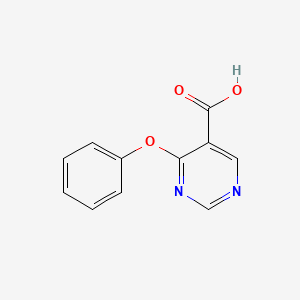

4-Phenoxypyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

4-phenoxypyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-6-12-7-13-10(9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |

InChI Key |

DTKJQDWGSCPDJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxypyrimidine 5 Carboxylic Acid and Its Analogues

Classical and Modern Approaches to Pyrimidine (B1678525) Ring Formation

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. sennosbiotech.com Consequently, a diverse toolbox of synthetic methods for its construction has been developed, ranging from century-old name reactions to modern catalytic systems.

Biginelli Cyclocondensation and its Variants for Pyrimidine Core Construction

First reported in 1893 by Italian chemist Pietro Biginelli, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. units.itresearchgate.net This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are highly functionalized pyrimidine derivatives. units.itbiomedres.us The classical method often required harsh conditions and long reaction times, leading to modest yields. sennosbiotech.com

Modern advancements have significantly improved the efficiency and scope of the Biginelli reaction. mdpi.com These variants focus on the use of various catalysts and alternative energy sources to achieve milder reaction conditions, shorter reaction times, and higher yields. sennosbiotech.commdpi.com For instance, microwave irradiation has been shown to dramatically shorten reaction times from hours to minutes, with yields often exceeding 90%. researchgate.net A wide array of catalysts, including Lewis acids, Brønsted acids, and even environmentally benign options like cerium(IV) ammonium (B1175870) nitrate (B79036) in water, have been successfully employed. researchgate.netresearchgate.net The versatility of the reaction allows for the incorporation of diverse functional groups by varying the three core components, making it a powerful tool for generating libraries of pyrimidine analogues. units.iteurekaselect.com

| Reaction Type | Components | Conditions | Key Features | Reference(s) |

| Classical Biginelli | Ethyl acetoacetate, Benzaldehyde, Urea | EtOH, cat. HCl, reflux | One-pot synthesis of DHPMs; often low yields and long reaction times. | units.it |

| Microwave-Assisted | Ethyl acetoacetate, Benzaldehyde, Urea | Microwave irradiation | Reaction times reduced to minutes; yields often >90%. | researchgate.net |

| Four-Component Variant | Methyl aroylpyruvate, Aromatic aldehyde, Urea, Methanol | Sodium hydrogen sulfate | Introduces a methoxy (B1213986) group at the 4-position of the pyrimidine ring. | biomedres.us |

| Green Synthesis | Aldehyde, β-ketoester, Urea | Cerium(IV) ammonium nitrate (CAN), water | Environmentally friendly catalyst and solvent system. | researchgate.net |

[3+3] Annulation and Oxidative Annulation Strategies for Pyrimidine Synthesis

Beyond traditional cyclocondensations, annulation strategies provide powerful and convergent pathways to the pyrimidine core. In a [3+3] annulation, two three-atom fragments are combined to form the six-membered pyrimidine ring. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgorganic-chemistry.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish structurally important pyrimidines. acs.org Similarly, [3+3] annulation between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be catalyzed by choline (B1196258) hydroxide (B78521), a green and recyclable catalyst. mdpi.com

Oxidative annulation represents another modern approach where C-H bonds are activated and incorporated into the ring system, often with the aid of a metal catalyst and an oxidant. researchgate.net For instance, 4-arylpyrimidines can be synthesized via an oxidative annulation that activates acetophenone-formamide conjugates. organic-chemistry.orgmdpi.com These methods are highly valued for their atom economy and ability to construct complex pyrimidines from readily available starting materials. organic-chemistry.org

| Strategy | Reactants | Catalyst/Promoter | Description | Reference(s) |

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Forms pyrimidines via a cascade of dehydrogenation/annulation/aromatization. | acs.org |

| [3+3] Annulation | α,β-Unsaturated Ketones, Benzamidine HCl | Choline Hydroxide | Green and recyclable catalyst system for pyrimidine synthesis. | mdpi.com |

| Oxidative Annulation | Acetophenone-formamide conjugates | K₂S₂O₈ | Promotes the formation of 4-arylpyrimidines. | organic-chemistry.orgmdpi.com |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol (DMEA) | N/A | DMEA serves as a one-carbon source through C(sp³)-H activation. | mdpi.comresearchgate.net |

Multi-component Reactions (MCRs) in Pyrimidine Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, are highly efficient for generating molecular diversity. units.itacs.org The Biginelli reaction is a prime example of a three-component reaction used in pyrimidine synthesis. mdpi.comacs.org

Modern MCRs have expanded the repertoire for pyrimidine synthesis significantly. A novel, regioselective, iridium-catalyzed MCR allows for the synthesis of highly substituted pyrimidines from an amidine and up to three different alcohols. organic-chemistry.orgacs.orgbohrium.com This sustainable process operates through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Other MCRs include a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org The efficiency and combinatorial nature of MCRs make them exceptionally attractive for the rapid synthesis of large libraries of pyrimidine derivatives for screening and optimization. acs.orgbohrium.com

Strategic Introduction of the Phenoxy Moiety

Once the pyrimidine-5-carboxylic acid (or its ester equivalent) core is synthesized, the next critical step is the installation of the phenoxy group at the C4-position. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards SNAr. acs.orgnih.gov To synthesize 4-phenoxypyrimidine-5-carboxylic acid, a common strategy involves reacting a 4-halopyrimidine-5-carboxylate ester with a phenoxide nucleophile. The carboxylate group at the 5-position further activates the ring for nucleophilic attack at the adjacent C4-position. The reaction is typically carried out by treating the 4-halopyrimidine with phenol (B47542) in the presence of a base, such as potassium carbonate, which generates the more nucleophilic phenoxide in situ.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org This step is generally the rate-determining step of the reaction. libretexts.org

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product. libretexts.org

A peculiar and significant aspect of SNAr reactions is the trend in leaving group ability, which is often the reverse of that observed in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com For activated aryl halides, the typical order of reactivity is F > Cl > Br > I. nih.gov

| Leaving Group | Relative Rate | Reason for Reactivity | Reference(s) |

| F | Highest | Strongest inductive electron-withdrawing effect, powerfully activating the ring for nucleophilic attack (rate-determining step). | masterorganicchemistry.comlibretexts.org |

| Cl | Intermediate | Moderate inductive effect compared to fluorine. | nih.gov |

| Br | Intermediate | Similar reactivity to chlorine. | nih.gov |

| I | Lowest | Weakest inductive effect among halogens, providing the least activation for the initial nucleophilic attack. | nih.gov |

Regioselectivity in Phenoxy Introduction

The introduction of a phenoxy group onto the pyrimidine ring, particularly in the presence of a substituent at the C-5 position, is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to attack by nucleophiles. The regioselectivity of this attack is dictated by the electronic distribution within the ring.

In a 4-halopyrimidine system, such as one bearing a chloro or bromo substituent at C-4, the C-4 and C-6 positions are the most electron-deficient and thus the most activated sites for nucleophilic attack. This is due to the inductive electron-withdrawing effect of the two ring nitrogen atoms. Theoretical studies using quantum mechanics, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), confirm that the C-4 position typically bears a large LUMO lobe, indicating it is the primary site for nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, substitution is usually selective for the C-4 position. wuxiapptec.com This inherent reactivity allows for a regioselective substitution reaction.

When a precursor like ethyl 4-chloropyrimidine-5-carboxylate is treated with a nucleophile such as sodium phenoxide, the substitution occurs selectively at the C-4 position, displacing the chloride to form the corresponding 4-phenoxy derivative. The presence of an electron-withdrawing group at the C-5 position, such as an ester, further activates the C-4 position towards nucleophilic attack, reinforcing this regioselectivity. Studies on analogous systems, such as 2,4-dichloroquinazolines, which also feature a pyrimidine core, consistently show that nucleophilic substitution with various amines occurs preferentially at the C-4 position. mdpi.comrsc.org This high degree of predictability makes nucleophilic aromatic substitution a reliable method for introducing the phenoxy moiety at the desired position. wuxiapptec.commdpi.com

Transition Metal-Catalyzed Coupling Reactions for Aryl-Oxygen Bond Formation

While direct SNAr reactions are effective, transition metal-catalyzed cross-coupling reactions provide an alternative and powerful toolbox for forming the crucial aryl-oxygen bond.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-heteroatom bonds. wikipedia.orglibretexts.org An analogous reaction, the Buchwald-Hartwig etherification, can be used to form aryl ethers from aryl halides and alcohols or phenols. wikipedia.org This reaction class generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol/phenoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. libretexts.org

While extensively used for C-N and C-S bond formation, and for the synthesis of many aryl ethers, specific examples of palladium-catalyzed coupling of phenols with 4-chloropyrimidine-5-carboxylic acid derivatives are less common in the literature compared to copper-catalyzed methods. wikipedia.orgorganic-chemistry.org However, the general principles suggest its applicability. The reaction would typically employ a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines or sterically hindered alkylphosphines) which are crucial for catalyst stability and activity. nih.gov

| Component | Function/Example | Reference |

|---|---|---|

| Aryl Halide | 4-Chloro- or 4-Bromopyrimidine derivative | wikipedia.org |

| Nucleophile | Phenol | wikipedia.org |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |

| Ligand | Sterically hindered phosphines (e.g., tBu₃P, biarylphosphines) | nih.gov |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | libretexts.org |

| Solvent | Toluene, Dioxane | libretexts.org |

Copper-Catalyzed Methods

The copper-catalyzed formation of aryl ethers, known as the Ullmann condensation or Ullmann ether synthesis, is a classical and widely used method. organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for the synthesis of phenoxypyrimidines. The traditional Ullmann reaction often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper metal. wikipedia.org However, modern "modified" Ullmann protocols employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand and a base, allowing the reaction to proceed under much milder conditions. rug.nl

The reaction involves the coupling of an aryl halide with an alcohol or phenol. For the synthesis of this compound, a 4-halopyrimidine-5-carboxylate ester would be reacted with phenol in the presence of a copper catalyst. wikipedia.orgnih.gov The mechanism is thought to involve a Cu(I) species as the active catalyst. rug.nlwikipedia.org The reaction pathway is distinct from the Pd-catalyzed cycle and is generally believed to proceed via the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide, rather than through a Cu(III) intermediate formed by oxidative addition. nih.govwikipedia.org

| Component | Example | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Halide | 4-Chloropyrimidine-5-carboxylate | - | wikipedia.org |

| Nucleophile | Phenol | - | wikipedia.org |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% | rug.nlnih.gov |

| Ligand | 1,10-Phenanthroline, L-proline, diamines | 10-40 mol% | rug.nl |

| Base | K₂CO₃, Cs₂CO₃ | 1.5-2.5 equivalents | nih.gov |

| Solvent | DMF, DMSO, Toluene, Pyridine | 80-140 °C | nih.gov |

Formation of the Carboxylic Acid Functionality at the C-5 Position

The carboxylic acid group at the C-5 position is typically installed either by building it into the pyrimidine ring during its initial construction or by modifying a precursor functional group at that position in a later step. A common and versatile strategy is the oxidation of a more reduced functional group.

Oxidation of Precursor Functional Groups (e.g., Methyl, Aldehyde, Ester)

The conversion of precursors like esters, methyl groups, or aldehydes into a carboxylic acid is a fundamental transformation in organic synthesis.

Hydrolysis of a C-5 ester is the most direct route if the pyrimidine ring is synthesized with an ester group already in place. Alkaline hydrolysis, for instance using potassium hydroxide in an alcohol or aqueous solution, readily converts a C-5-alkoxycarbonylpyrimidine to the corresponding pyrimidine-5-carboxylic acid upon acidification. wikipedia.org

Alternatively, if the pyrimidine is synthesized with a methyl group at the C-5 position, a two-step oxidation is required. The methyl group is first oxidized to an aldehyde (formyl group), which is then further oxidized to the carboxylic acid. This stepwise approach is often necessary to avoid over-oxidation or degradation of the electron-deficient pyrimidine ring. The oxidation of a 5-hydroxymethyl intermediate to the aldehyde and then to the carboxylic acid is a known pathway. mdpi.comnih.gov

Direct Oxidation Methods

Direct methods for the oxidation of a C-5 methyl or formyl group to a carboxylic acid often employ strong oxidizing agents.

For the oxidation of a methyl group, potassium permanganate (B83412) (KMnO₄) is a powerful and effective reagent. The oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid using KMnO₄ has been reported, with yields significantly improved by the addition of a small amount of potassium hydroxide. oregonstate.edu A similar method has been used for the synthesis of 5-methylpyrazine-2-carboxylic acid. google.com

For the oxidation of a formyl group (aldehyde) to a carboxylic acid, milder oxidants are typically sufficient. Silver oxide (Ag₂O) is a classic reagent for this transformation, often used in what is known as the Tollens' reaction. This method is effective for converting aldehydes to carboxylates under basic conditions. The oxidation of 5-formyluracil (B14596) to uracil-5-carboxylic acid is a documented example of this type of conversion on a pyrimidine ring. mdpi.com The oxidation of the related 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid also proceeds through an aldehyde intermediate which is then oxidized to the acid. mdpi.comnih.gov

Hydrolysis of Ester or Nitrile Precursors

A common and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ester or nitrile precursors. This process involves the cleavage of the ester or nitrile group to form the carboxylic acid functional group.

The hydrolysis of esters is a well-established chemical transformation that can be carried out under acidic, basic, or neutral conditions. libretexts.orgchemguide.co.uk Typically, the ester is heated with an excess of water in the presence of a strong acid (like hydrochloric or sulfuric acid) or a base (like sodium hydroxide). wjec.co.uksaskoer.caresearchgate.net Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion, forming the carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid. saskoer.ca For instance, ethyl 4-phenoxypyrimidine-5-carboxylate can be hydrolyzed using a solution of sodium hydroxide in a solvent like methanol, followed by acidification to produce this compound. researchgate.net

Alternatively, the nitrile group of 4-phenoxypyrimidine-5-carbonitrile can be hydrolyzed to the carboxylic acid. This transformation usually requires more vigorous reaction conditions than ester hydrolysis, typically involving heating with a strong acid or base for an extended period. The hydrolysis proceeds via an intermediate carboxamide, which is then further hydrolyzed to the carboxylic acid. ias.ac.in For example, the synthesis of pyrimidine-5-carboxamide derivatives can be achieved from pyrimidine-5-carbonitrile precursors, which highlights a related transformation pathway. ias.ac.innih.gov

Carboxylation Reactions

Carboxylation reactions involve the direct introduction of a carboxyl group (-COOH) onto the pyrimidine ring. This can be achieved by reacting a suitable pyrimidine precursor with a carboxylating agent, such as carbon dioxide. youtube.com This method often requires the generation of a reactive intermediate, such as an organometallic species (e.g., an organolithium or Grignard reagent) at the 5-position of the pyrimidine ring. The subsequent reaction of this intermediate with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid. While a powerful technique for creating C-C bonds, its application to electron-deficient systems like pyrimidines can be challenging and may require specific activation strategies. youtube.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. rasayanjournal.co.in These advanced techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials, aligning with the principles of green chemistry. benthamdirect.comnih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours or days to mere minutes. acs.orgnih.gov It can also lead to higher product yields and improved purity. researchgate.net The synthesis of various pyrimidine analogues, including those with ester functionalities that are precursors to carboxylic acids, has been successfully achieved using microwave heating. acs.orgtandfonline.comtandfonline.com For example, the Biginelli reaction, a multicomponent reaction often used to produce dihydropyrimidines, can be significantly accelerated under microwave conditions. tandfonline.com The displacement of leaving groups on the pyrimidine ring with nucleophiles is also enhanced by microwave heating, allowing for the rapid synthesis of diverse derivatives. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Biginelli Reaction | Several hours to days | 5-15 minutes | Often significant | tandfonline.com |

| Nucleophilic Substitution | 16 hours | 10-20 minutes | Significant | acs.org |

| Multistep Synthesis | ~2 days | A few minutes | Significant | nih.gov |

| Pyrazoline Synthesis | Several hours | 5-15 minutes | Comparable to higher | shd-pub.org.rs |

Solvent-Free and Green Solvent Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. rasayanjournal.co.in Solvent-free reactions, also known as solid-state or neat reactions, are conducted by mixing the reactants without any solvent. jsynthchem.com This approach is frequently combined with techniques like microwave irradiation or mechanochemistry. tandfonline.commdpi.com Several pyrimidine derivatives have been synthesized under solvent-free conditions, offering benefits such as simplified workup procedures, reduced waste, and lower costs. ias.ac.injsynthchem.com

When a solvent is necessary, the use of "green" solvents like water, ethanol (B145695), or water-ethanol mixtures is highly encouraged. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyrimidine-fused heterocycles has been successfully demonstrated in aqueous media, sometimes catalyzed by organocatalysts or even proceeding without a catalyst. tandfonline.comtandfonline.comresearchgate.net

Metal-Free Catalysis in Pyrimidine Synthesis

Traditional organic synthesis often relies on transition-metal catalysts, which can be expensive, toxic, and leave trace metal impurities in the final product. nih.gov Consequently, there is growing interest in developing metal-free catalytic systems. rsc.org These approaches often utilize organocatalysts, which are small organic molecules that can catalyze reactions with high efficiency and selectivity. tandfonline.com For instance, organocatalytic methods have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water. tandfonline.com Other metal-free strategies for pyrimidine synthesis include tandem [3+3] annulation and visible-light-enabled photo-oxidation, which avoids the need for metal-based oxidants. nih.gov The use of readily available and environmentally benign catalysts like iodine or simply performing reactions under basic conditions without any metal catalyst represents a sustainable alternative for constructing the pyrimidine core. nih.govrsc.org

Table 2: Examples of Metal-Free Catalytic Systems for Pyrimidine Synthesis

| Catalyst System | Reaction Type | Advantages | Reference |

| Taurine (Organocatalyst) | Multicomponent Reaction | Uses water as solvent, catalyst is reusable | tandfonline.comtandfonline.com |

| Visible Light / Photoredox | Annulation/Oxidation | Mild conditions, avoids metal oxidants | nih.gov |

| Sodium Hydroxide (Base) | Cascade Reaction | Transition-metal-free, no external oxidant needed | nih.gov |

| Catalyst-Free (Thermal) | Cyclization | Simple, avoids catalyst contamination and cost | researchgate.net |

Mechanochemical Synthesis

Mechanochemistry, particularly ball-milling, is a solvent-free technique that uses mechanical force to induce chemical reactions. mdpi.com Reactants are placed in a milling jar with grinding balls and subjected to high-energy milling, which promotes intimate mixing and can initiate reactions in the solid state. rasayanjournal.co.in This method is highly efficient, reduces or eliminates the need for solvents, shortens reaction times, and can provide access to products that are difficult to obtain through conventional solution-phase chemistry. jsynthchem.comrsc.orgresearchgate.net The synthesis of a variety of nitrogen-containing heterocycles, including pyrimidines and their derivatives, has been successfully achieved using ball-milling. jsynthchem.commdpi.comacs.org The Biginelli reaction, for example, can be carried out efficiently under mechanochemical conditions to produce dihydropyrimidones. mdpi.com This eco-friendly approach is notable for its high atom economy and potential for large-scale synthesis. jsynthchem.com

Flow Chemistry Applications in Production

The adoption of continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless multi-step syntheses. While specific documented examples of the continuous flow synthesis of this compound are not extensively reported in publicly available literature, the principles and established applications for similar heterocyclic systems provide a strong foundation for its potential implementation.

The key reaction for introducing the phenoxy group at the 4-position of the pyrimidine ring is typically a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, a halogenated pyrimidine precursor, such as a 4-chloropyrimidine-5-carboxylate, reacts with a phenoxide nucleophile. Flow chemistry is particularly well-suited for optimizing and performing SNAr reactions.

Key Advantages of Flow Chemistry for SNAr Reactions:

| Feature | Advantage in Flow Chemistry |

| Precise Temperature Control | Microreactors offer a high surface-area-to-volume ratio, enabling rapid and precise control of reaction temperature. This is crucial for SNAr reactions, which can be exothermic and where temperature control is vital for minimizing side reactions and ensuring high yields. |

| Enhanced Mixing | The small dimensions of flow reactors facilitate efficient mixing of reactants, which is particularly beneficial for reactions involving solids or biphasic systems. This can lead to faster reaction times and improved product quality. |

| Increased Safety | The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents or intermediates. This is especially relevant when working with reactive intermediates or performing reactions at high temperatures and pressures. lookchem.com |

| Scalability | Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward and predictable than scaling up a batch reaction. |

A hypothetical continuous flow setup for the synthesis of a this compound ester, a direct precursor to the final acid, could involve pumping a solution of a 4-chloropyrimidine-5-carboxylate ester and a solution of a substituted phenol with a base through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction for yield and purity. acs.orgnih.gov Subsequent in-line purification or a continuous hydrolysis step could potentially afford the desired this compound in a fully continuous process.

While direct case studies are limited, research on the continuous flow synthesis of other functionalized pyridines and pyrimidines demonstrates the feasibility of this approach. For instance, the hydrogenation of substituted pyridines has been successfully achieved in flow, showcasing the ability to handle heterogeneous catalysis in continuous systems. researchgate.net Furthermore, SNAr reactions on other heterocyclic systems have been efficiently performed in flow reactors, often with significant improvements in yield and reaction time compared to batch methods. lookchem.com

Principles of Green Chemistry in Relation to Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of this compound and its analogues can be significantly improved by incorporating these principles.

Core Green Chemistry Principles and Their Application:

Prevention of Waste: It is preferable to prevent the formation of waste rather than to treat it after it has been created. This can be achieved by designing syntheses with high atom economy and high yields.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing synthetic routes that minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. Research into the synthesis of pyrimidine derivatives has explored the use of greener solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally friendly than traditional solvents like dimethylformamide (DMF) or chlorinated solvents. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis and ultrasonic irradiation are techniques that can often reduce reaction times and energy consumption in the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The development of efficient and recyclable catalysts for the key bond-forming steps in the synthesis of this compound is a key area of green chemistry research.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. While the core building blocks for pyrimidines are often derived from petrochemical sources, the exploration of bio-based starting materials is an ongoing area of research.

Greener Synthetic Approaches for Pyrimidine Derivatives:

Several greener methods have been reported for the synthesis of various pyrimidine derivatives, which could be adapted for the production of this compound. These include:

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. This approach adheres to the principles of atom and step economy.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. Mechanical grinding (mechanochemistry) and solid-state reactions are examples of solvent-free techniques that have been applied to pyrimidine synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines.

The following table summarizes some green chemistry metrics that are crucial for evaluating the sustainability of a synthetic process.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | A lower E-Factor is better, indicating less waste generation. This metric encourages the reduction of solvent use and byproducts. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | PMI provides a comprehensive measure of the overall efficiency of a process, including all solvents, reagents, and processing aids. |

| Reaction Mass Efficiency (RME) | Mass of the desired product / Total mass of reactants | RME is a useful metric for evaluating the efficiency of a specific chemical reaction within a larger process. |

By applying these principles and methodologies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Studies of 4 Phenoxypyrimidine 5 Carboxylic Acid

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring, being a diazine, is inherently electron-deficient, which profoundly influences its reactivity. bhu.ac.in This electron deficiency is a key factor in its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution. bhu.ac.in

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine nucleus makes it amenable to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6, where the negative charge of the intermediate can be delocalized over both nitrogen atoms. bhu.ac.in In the case of 4-phenoxypyrimidine-5-carboxylic acid, the phenoxy group at the C4 position can act as a leaving group in the presence of a strong nucleophile.

While direct experimental data on the displacement of the phenoxy group in this compound is not extensively documented in the reviewed literature, the reactivity can be inferred from related systems. For instance, studies on perfluoropyrimidines have shown that a phenoxide group can be displaced in a second substitution reaction, indicating its viability as a leaving group under certain conditions. nih.gov The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been observed to result in the substitution of the alkoxy group, suggesting that alkoxy and, by extension, phenoxy groups can be displaced by strong nucleophiles. researchgate.net

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The presence of electron-withdrawing groups on the ring enhances the rate of reaction by stabilizing the negatively charged intermediate. In this compound, the pyrimidine nitrogens and the carboxylic acid group contribute to the electron-deficient character of the ring, thereby facilitating nucleophilic attack.

It is important to note that in many synthetic routes leading to phenoxypyrimidines, a halogenated pyrimidine is the precursor, and the phenoxy group is introduced via an SNAr reaction with a phenoxide salt. bhu.ac.in This highlights the greater lability of halogens as leaving groups compared to the phenoxy group. However, the displacement of the phenoxy group remains a potential reaction pathway, particularly with highly reactive nucleophiles or under forcing reaction conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally considered to be of little synthetic importance. bhu.ac.in The two nitrogen atoms in the ring are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles. bhu.ac.inpharmaguideline.com Furthermore, under the strongly acidic conditions often required for EAS, the ring nitrogens are extensively protonated, further increasing the deactivation of the ring. bhu.ac.in

In the specific case of this compound, the deactivating effect is compounded by the presence of the carboxylic acid group at the C5 position, which is also an electron-withdrawing group. While the phenoxy group at C4 is typically an activating group in electrophilic aromatic substitution on benzene (B151609) rings, its influence is insufficient to overcome the strong deactivating effect of the diazine core and the carboxylic acid. Electrophilic attack, if it were to occur, would be predicted to take place at the C5 position, which is the only available carbon not directly adjacent to a ring nitrogen. However, this position is already occupied by the carboxylic acid group.

Research on the electrophilic substitution of pyrimidones, which are activated towards electrophilic attack, supports the general unreactivity of unactivated pyrimidines. bhu.ac.in For instance, nitration can be achieved on pyrimidone systems but not on simple pyrimidines. bhu.ac.in Therefore, it can be concluded that this compound is not a viable substrate for electrophilic aromatic substitution under standard conditions.

Functionalization of Ring Nitrogens (e.g., Alkylation, Acylation)

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can therefore act as nucleophiles, undergoing reactions such as alkylation and acylation. The quaternization of the pyrimidine ring can enhance its reactivity towards nucleophiles. umich.edu

The alkylation of pyrimidine derivatives at the nitrogen atoms is a known transformation. pharmaguideline.com For instance, poly(4-vinylpyridine) can be quaternized with methyl iodide. organic-chemistry.org In the context of this compound, the two ring nitrogens are potential sites for alkylation. The N1 and N3 atoms are not sterically hindered by the adjacent substituents, making them accessible to electrophiles like alkyl halides. The reaction of pyrimidines with alkyl halides can lead to the formation of pyrimidinium salts. umich.edu

The conditions for such reactions can vary, with some quaternizations of nicotinamide (B372718) derivatives being achieved through conventional heating or microwave irradiation in solvents like ethanol (B145695) or acetone. nih.gov The use of a base, such as potassium hydroxide (B78521), in an ionic liquid has also been reported as an efficient method for the N-alkylation of various nitrogen heterocycles. semanticscholar.org While specific examples of the N-alkylation of this compound are not detailed in the available literature, the general reactivity of pyrimidines suggests that this compound would be susceptible to functionalization at the ring nitrogens under appropriate conditions. It is also important to consider that under certain conditions, quaternization can be the first step in a sequence leading to ring-opening or rearrangement reactions. umich.edu

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the C5 position of this compound is a versatile functional handle that allows for a variety of chemical transformations, most notably esterification and amidation.

Esterification Reactions (Fischer Esterification and Alternatives)

The conversion of the carboxylic acid group of this compound to an ester is a common and important transformation. One of the most classic methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

The synthesis of various pyrimidine-5-carboxylic acid esters has been reported, underscoring the feasibility of this reaction. For example, ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylates have been synthesized, demonstrating the successful esterification of a pyrimidine carboxylic acid core. Similarly, the preparation of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights the utility of esterification in the synthesis of complex heterocyclic systems.

Alternative methods to Fischer esterification exist for the synthesis of esters from carboxylic acids. These can be particularly useful if the substrate is sensitive to strong acidic conditions. While not specifically documented for this compound, these methods include reactions with alkyl halides, often in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to reaction with an alcohol.

The following table summarizes representative conditions for Fischer esterification.

| Reactants | Catalyst | Conditions | Product | Citation |

| Carboxylic Acid, Alcohol | H₂SO₄, TsOH, or other strong acid | Heat, often with excess alcohol | Ester, Water | |

| Pyridine Carboxylic Acid, Alcohol | Sulfuric acid | Heat, followed by neutralization and extraction | Pyridine carboxylic acid ester |

Amidation and Peptide Coupling

The carboxylic acid group of this compound can be readily converted to an amide through reaction with an amine. This transformation is of significant interest, as demonstrated by the synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives as potent TGR5 agonists.

Direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid is usually activated first. A common method involves the use of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. This process is often carried out as a one-pot reaction.

A wide variety of coupling reagents are available, each with its own advantages and disadvantages. Some of the most common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). The choice of coupling reagent and additives (such as HOBt or HOAt) can be crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral amines.

In the synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives, a common procedure involves the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). The mechanism of HATU coupling involves the deprotonation of the carboxylic acid by the base, followed by attack on the HATU reagent to form an activated ester with HOAt. This activated ester is then susceptible to nucleophilic attack by the amine to yield the desired amide.

The table below provides an overview of common peptide coupling reagents and their general applications.

| Coupling Reagent | Abbreviation | Typical Use | Citation |

| Dicyclohexylcarbodiimide | DCC | General amide and ester synthesis | |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC or EDCI | Water-soluble carbodiimide (B86325) for general amide synthesis | |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Efficient coupling with low racemization | |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Similar to BOP, often used in solid-phase synthesis | |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Common reagent for routine peptide synthesis | |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for hindered couplings |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is amenable to reduction to its corresponding primary alcohol, (4-phenoxypyrimidin-5-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the C(O)OH group at the 5-position of the pyrimidine ring into a CH₂OH group. While direct reduction of the carboxylic acid can be achieved, it is often more common to first convert the acid to its more reactive ester derivative, such as an ethyl or methyl ester, which is then reduced.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of both carboxylic acids and esters to primary alcohols. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. For acid chlorides, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels the chloride ion to form an aldehyde. This aldehyde is then immediately reduced in a second step to the primary alcohol. libretexts.orgyoutube.com The synthesis of related (pyrimidin-5-yl)methanol compounds has been documented, such as {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol and (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, illustrating the viability of this reduction on the pyrimidine-5-carboxylate system. ijacskros.comresearchgate.net

| Reagent | Formula | Substrate | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acid / Ester / Acid Chloride | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Acid Chloride (often too slow for esters/acids) | Primary Alcohol |

| Diborane | B₂H₆ | Carboxylic Acid / Ester | Primary Alcohol |

Conversion to Acid Halides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These intermediates are highly valuable in synthesis as they facilitate subsequent nucleophilic acyl substitution reactions.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid involves treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk This reaction effectively replaces the hydroxyl group of the acid with a chlorine atom, producing the highly reactive 4-phenoxypyrimidine-5-carbonyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acid chloride. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used for this transformation. chemguide.co.uk The resulting acid chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives.

Anhydrides: Anhydrides of this compound can be formed, though their reactivity can lead to complex transformations. In a related system, the reaction of 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride (B1165640) did not simply form a mixed anhydride but resulted in a cyclization-acetylation cascade to produce a novel pyrimido[5,4-c] nih.govnih.govbenzoxazepinone ring system. researchgate.net This suggests that intramolecular reactions can be competitive upon activation of the carboxylic acid moiety, especially when nucleophilic groups are present elsewhere in the molecule. The reactivity of cyclic anhydrides with various nucleophiles to form carboxylic acid derivatives is a well-established field of study. mdpi.comnih.govresearchgate.net

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Most common; gaseous byproducts simplify workup. chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Solid reagent; reaction is often vigorous. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent; less vigorous than PCl₅. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Often used under mild conditions with a DMF catalyst. |

Reactivity of the Phenoxy Substituent

Substituent Effects on Pyrimidine Reactivity

The phenoxy group at the C4 position significantly modulates the electronic properties and reactivity of the pyrimidine ring. The oxygen atom of the phenoxy group acts as an electron-donating group through resonance, pushing electron density into the pyrimidine ring. nih.govmdpi.com This effect is particularly pronounced at the ortho and para positions relative to the point of attachment. Theoretical studies on related diazines confirm that a phenoxy substituent contributes significant electron density to the electron-deficient diazine ring. mdpi.com

Transformations at the Phenoxy Moiety (e.g., Halogenation, Nitration)

The phenyl ring of the phenoxy substituent is itself a site for chemical modification, most notably through electrophilic aromatic substitution. The ether oxygen atom is a strong activating group and directs incoming electrophiles to the ortho and para positions of the phenoxy ring.

Halogenation: The halogenation of the phenoxy ring, for example with bromine (Br₂), is expected to proceed readily. In the bromination of phenol (B47542), the hydroxyl group is so activating that reaction with bromine water leads to the formation of a trisubstituted product (2,4,6-tribromophenol). youtube.comyoutube.com Similarly, the ether oxygen of the phenoxy group in this compound will activate the attached phenyl ring, directing bromination to the ortho and para positions. The reaction can often be controlled to yield mono- or di-substituted products by using a non-polar solvent like carbon tetrachloride (CCl₄) and controlling the stoichiometry of the halogenating agent. youtube.com

Nitration: The nitration of the phenoxy ring is a more complex transformation due to the interplay of directing effects. The ether oxygen activates the ortho and para positions of the phenoxy ring, while the pyrimidine ring, being electron-withdrawing, deactivates the entire phenoxy substituent, particularly at the ipso-position. Studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction outcome is highly dependent on the nitrating agent used. researchgate.net In another case, nitration of 5-acetamido-2-phenylpyrimidine resulted in substitution at the meta-position of the phenyl ring, demonstrating the powerful deactivating influence of the pyrimidine ring. rsc.org Therefore, for this compound, nitration could potentially yield a mixture of ortho-, para-, and even meta-nitro isomers on the phenoxy ring, with the precise ratio depending heavily on the reaction conditions. sci-hub.seorgchemres.org

| Position | Product Name Fragment | Directing Influence |

|---|---|---|

| ortho- | 4-(2-nitrophenoxy)pyrimidine... | Activated by ether oxygen (major electronic effect). |

| para- | 4-(4-nitrophenoxy)pyrimidine... | Activated by ether oxygen (major electronic effect, less sterically hindered). |

| meta- | 4-(3-nitrophenoxy)pyrimidine... | Favored if the deactivating effect of the pyrimidine ring dominates. rsc.org |

Mechanistic Insights into Key Transformations

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.govmdpi.com The multifunctional nature of this compound makes it an excellent candidate for designing such processes. The molecule possesses several reactive sites: the carboxylic acid, the electron-rich phenoxy ring, and the electron-deficient pyrimidine ring.

A potential cascade could be initiated by activating the carboxylic acid. For example, conversion to the acid chloride or anhydride could be followed by an intramolecular Friedel-Crafts-type acylation onto the activated phenoxy ring, leading to a complex tricyclic ketone. Research on the reaction of a similar pyrimidine carboxylic acid with acetic anhydride demonstrated an intramolecular cyclization to form a novel pyrimido[5,4-c] nih.govnih.govbenzoxazepinone core, a clear example of a cascade process involving ring formation. researchgate.net

Another strategy could involve a tandem cyclization/halogenation sequence. nih.gov For instance, a derivative of this compound could undergo a cyclization reaction, and the resulting heterocyclic product could then be halogenated in the same pot using an appropriate oxidizing agent and halide source. Enzymatic cascades have also been developed for the synthesis of dicarboxylic acids from precursors containing alcohol and aldehyde groups, highlighting the potential for biocatalytic tandem reactions. rsc.orgnih.gov The development of cascade reactions involving rearrangements, such as the Smiles rearrangement, also presents a sophisticated strategy for creating molecular complexity from relatively simple starting materials in a single, efficient operation. rsc.org

Role of Catalysts and Reagents

The conversion of this compound into its corresponding amides is a key chemical transformation. This reaction is facilitated by the use of specific catalysts and reagents that activate the carboxylic acid group, enabling its reaction with an amine.

The synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives can be achieved through several established methods for amide bond formation. These methods typically involve the use of condensing agents to facilitate the coupling between the carboxylic acid and an amine. The reaction is generally carried out in an inert solvent. Common solvents for this type of transformation include halogenated hydrocarbons, ethers, and dimethylformamide (DMF). The reaction temperature can range from cooling conditions to heating, with a preferred range of -20°C to 60°C. researchgate.net

Several classes of reagents are employed to activate the carboxylic acid for amidation:

Acid Halide Method: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, which then readily reacts with an amine.

Mixed or Symmetric Acid Anhydride Method: The carboxylic acid can be converted to a mixed or symmetric anhydride, which serves as an activated intermediate for the reaction with an amine.

Active Ester Method: The carboxylic acid is converted into an active ester, which is a good leaving group and facilitates the nucleophilic attack by the amine.

Condensing Agent Method: A variety of condensing agents can be used to directly couple the carboxylic acid with an amine. These agents activate the carboxylic acid in situ. Commonly used condensing agents include:

Dicyclohexylcarbodiimide (DCC)

Water-soluble carbodiimide (WSC), such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Carbonyl diimidazole (CDI)

A patent describing the synthesis of pyrimidine-5-carboxamide derivatives outlines these general methods for the condensation of a carboxylic acid compound with an amine. researchgate.net

Interactive Data Table: Common Condensing Agents for Amide Synthesis from Carboxylic Acids

| Condensing Agent | Abbreviation | Class | Byproduct | Solubility of Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSC | Carbodiimide | Water-soluble urea (B33335) | High in water |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | Low in most organic solvents |

| Carbonyl diimidazole | CDI | Imidazolium | Imidazole and CO2 | Varies |

This table presents common condensing agents applicable to the synthesis of amides from carboxylic acids, including derivatives of this compound.

Kinetic Studies of Acid-Catalyzed Reactions

Research on related pyrimidine-5-carboxylic acid esters has investigated their hydrolysis under alkaline and acidic conditions. For instance, studies on the hydrolysis of various pyrimidine-5-carboxylic acid esters have shown that the reaction typically yields the corresponding carboxylic acid, without rearrangement to other products. researchgate.net However, these studies did not provide kinetic data for the hydrolysis process.

General kinetic studies on the hydrolysis of other classes of pyrimidine derivatives, such as nucleosides, have been conducted, but the reaction mechanisms and kinetics are not directly transferable to the simpler this compound structure. The rate of hydrolysis of carboxylic acid derivatives is generally known to depend on the nature of the leaving group, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. chegg.comdoubtnut.com

Without specific experimental data for this compound, any discussion on its reaction kinetics under acid-catalyzed conditions would be speculative. Further experimental investigation is required to determine the kinetic parameters for reactions such as acid-catalyzed esterification or hydrolysis of its derivatives.

Computational and Theoretical Investigations of 4 Phenoxypyrimidine 5 Carboxylic Acid

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the molecule's stability and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies exclusively focused on 4-phenoxypyrimidine-5-carboxylic acid are not extensively detailed in available literature, the methodology is well-established from research on closely related compounds, such as its derivatives. researchgate.net

Computational studies on 4-phenoxypyrimidine-5-carboxamide derivatives have utilized DFT with the B3LYP functional and a 6-31G* basis set to optimize chemical structures and determine their stability. researchgate.net This level of theory is effective for calculating the ground-state molecular geometry, bond lengths, and bond angles. The optimization process seeks the lowest energy structure, providing a detailed three-dimensional model of the molecule. For this compound, such calculations would reveal the precise arrangement of the pyrimidine (B1678525) and phenyl rings and the orientation of the carboxylic acid group. The stability of the molecule is often inferred from its total energy and the analysis of its frontier molecular orbitals (HOMO and LUMO). dntb.gov.uaespublisher.com

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations This table is illustrative, based on standard values and principles from DFT studies on similar molecules.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-O (Ether) Bond Length | ~1.36 Å | The bond connecting the phenyl and pyrimidine rings. |

| C=O (Carbonyl) Bond Length | ~1.21 Å | The double bond within the carboxylic acid group. |

| O-H (Carboxyl) Bond Length | ~0.97 Å | The hydroxyl bond in the carboxylic acid group. |

| Dihedral Angle (Ring-O-Ring) | Varies | The twist angle between the planes of the pyrimidine and phenyl rings. |

The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the ether linkage (pyrimidine-O-phenyl) and the bond connecting the carboxylic acid group to the pyrimidine ring. Computational methods can map the potential energy surface by systematically rotating these bonds to identify all possible conformations.

By calculating the energy of each conformation, a landscape of energy minima is generated. The structure corresponding to the lowest energy point on this surface is the global energy minimum, representing the most stable conformation of the molecule under the simulated conditions. researchgate.net These analyses are critical for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Spectroscopic Property Prediction

Theoretical models can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus determines its shielding and, consequently, its resonance frequency. For carboxylic acids, the acidic proton of the -COOH group is highly characteristic, typically appearing far downfield in the ¹H NMR spectrum. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predictions are based on established chemical shift ranges for the functional groups present.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 libretexts.orgprinceton.edupressbooks.pub | 160 - 180 libretexts.org | The acidic proton signal is often broad. |

| Aromatic/Pyrimidine (C-H) | 7.0 - 9.0 | 110 - 160 | Represents protons and carbons of both ring systems. |

| Carbonyl Carbon (C=O) | N/A | 160 - 180 libretexts.org | The carbon of the carboxylic acid group. |

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Theoretical IR spectra can be simulated from DFT frequency calculations. rsc.orgresearchgate.net For this compound, the most prominent features in a simulated IR spectrum would be the characteristic absorptions of the carboxylic acid group. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly affects the O-H stretching vibration. libretexts.orgmdpi.com

Table 3: Predicted Characteristic IR Absorption Frequencies Predictions are based on typical vibrational modes for the functional groups.

| Functional Group | Predicted Frequency (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) libretexts.org | Stretching vibration, broadened by hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the ring C-H bonds. |

| C=O (Carbonyl) | 1700 - 1725 | Stretching vibration of the carbonyl double bond. |

| C=C, C=N (Aromatic/Pyrimidine) | 1450 - 1600 | Ring stretching vibrations. |

| C-O (Ether) | 1200 - 1250 | Asymmetric stretching of the ether linkage. |

Simulated Ultraviolet-Visible (UV-Vis) spectra, often calculated using Time-Dependent Density Functional Theory (TD-DFT), predict electronic transitions. espublisher.comrsc.org For this compound, the spectrum would be dominated by π → π* transitions within the conjugated system formed by the phenoxy and pyrimidine moieties. espublisher.com The position of the maximum absorption wavelength (λmax) is sensitive to solvent effects, which can also be modeled computationally. nih.gov

Reactivity and Reaction Mechanism Modeling

Computational chemistry provides deep insights into the reactivity of a molecule. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.uaespublisher.com

Furthermore, reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactive nature. dntb.gov.ua These parameters are valuable for predicting how the molecule will behave in different chemical environments. Modeling can also be applied to investigate potential reaction mechanisms, such as esterification or decarboxylation, by calculating the transition state energies and reaction pathways, providing a theoretical basis for observed chemical transformations. mdpi.com This approach has been used to study the reactivity of other heterocyclic carboxylic acids. mdpi.com

Transition State Analysis and Reaction Pathways

Transition state analysis is a fundamental computational tool used to explore the energy barriers and mechanisms of chemical reactions. It involves locating the geometry of the transition state—the highest energy point along a reaction coordinate—which allows for the calculation of activation energies and provides insight into the feasibility of a proposed reaction pathway. grantome.com

For this compound, several reaction pathways can be theoretically investigated. Key reactive sites include the carboxylic acid group, the electron-deficient pyrimidine ring, and the phenoxy substituent.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions typical of its class, such as esterification or amidation. Computational analysis of these reactions would involve modeling the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The transition state would represent the formation or breakdown of this intermediate. The stability of the leaving group is a critical factor in these nucleophilic acyl substitution reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. A theoretical study on the addition of a phenoxide ion to perfluoropyrimidine demonstrated that substitution is a plausible reaction pathway. nih.gov In the case of this compound, the phenoxy group itself could be displaced by a strong nucleophile. Transition state analysis for such a reaction would likely show stabilization through π-complexation between the incoming nucleophile and the electron-deficient pyrimidine ring. nih.gov The activation energies for these types of substitutions are influenced by the angle of approach of the nucleophile and the stability of the Meisenheimer complex intermediate. nih.gov

Electrophilic Attack: While less favorable due to the electron-withdrawing nature of the pyrimidine ring and carboxylic acid, electrophilic attack on the phenoxy ring is also a possibility. Computational models could determine the activation barriers for reactions like nitration or halogenation on the phenoxy group.

The specific transition states and preferred reaction pathways are highly dependent on the reacting partner and conditions. Computational chemistry allows for the comparison of activation energies for these different possibilities, predicting the most likely chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule three-dimensionally. malayajournal.org It is an invaluable tool for predicting how molecules will interact, identifying regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and regions that are electron-poor (positive potential) and prone to nucleophilic attack. researchgate.netresearchgate.net The MEP is color-coded, with red indicating the most negative potential and blue indicating the most positive potential, following a scale of red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential based on its functional groups:

Negative Potential Regions (Electrophilic Attack Sites): The most significant regions of negative electrostatic potential (red/yellow) are anticipated to be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. researchgate.net These areas have a high electron density due to the electronegativity of oxygen and nitrogen atoms and the presence of lone pairs, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Potential Regions (Nucleophilic Attack Sites): Regions of positive electrostatic potential (blue) are expected to be found around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. These areas are relatively electron-deficient and are the likely targets for attack by nucleophiles.

The MEP surface provides a comprehensive visualization of the molecule's electronic landscape, offering crucial clues about its reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnumberanalytics.com

In this compound, the FMOs are influenced by the electronic properties of its constituent parts:

HOMO: The highest occupied molecular orbital is expected to be primarily distributed over the electron-rich regions of the molecule. This would include the π-systems of the phenoxy group and the pyrimidine ring. The oxygen atom of the phenoxy group and the nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, would likely contribute significantly to the HOMO. Studies on carboxylic acids show that the HOMO is often concentrated on the oxygen atoms of the carboxyl group as well. quora.com

LUMO: The lowest unoccupied molecular orbital is anticipated to be localized on the most electron-deficient parts of the molecule. This would primarily be the pyrimidine ring, which is inherently electron-poor due to the two electronegative nitrogen atoms. mdpi.com The carbonyl carbon of the carboxylic acid group is also a strong candidate for LUMO localization, as it is electrophilic and susceptible to nucleophilic attack. libretexts.org

FMO analysis provides a powerful, albeit simplified, model for understanding the electronic behavior and predicting the outcomes of chemical reactions involving this compound. numberanalytics.comimperial.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity. nih.govtandfonline.com These models are invaluable in predicting the activity of new or untested compounds, thereby streamlining research and development.

QSAR Model Development (e.g., Multi-Linear Regression, GFA)

The development of a QSAR model involves selecting a set of molecules with known activities and calculating various molecular descriptors for them. Statistical methods are then employed to build a predictive equation.

Multi-Linear Regression (MLR): MLR is one of the most common methods used in QSAR. malayajournal.orgnih.gov It attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (activity) by fitting a linear equation to the observed data. researchgate.net The goal is to find a linear combination of descriptors that best correlates with the activity.

Genetic Function Approximation (GFA): GFA is a more advanced algorithm that uses principles of evolution to build QSAR models. nih.govresearchsolutions.com It starts with a population of random models and uses a genetic algorithm to "evolve" them through crossover and mutation operations, ultimately selecting for the models with the best predictive power. researchgate.net GFA can build models using not only linear terms but also higher-order polynomials and splines, allowing it to capture more complex, non-linear relationships between structure and activity. researchsolutions.com

Correlation with Theoretical Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to quantify the structural and physicochemical properties of the molecules. For a compound like this compound, these descriptors would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. siftdesk.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient) is a key descriptor that measures the molecule's hydrophobicity. siftdesk.org

A QSAR model establishes a correlation between a selection of these descriptors and the observed chemical activity, such as reaction rate or binding affinity.

Table 1: Hypothetical QSAR Descriptors and Activity for a Series of Pyrimidine Derivatives This table is for illustrative purposes only.

| Compound | Activity (logRA) | HOMO Energy (eV) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

| Derivative 1 | 1.25 | -6.8 | 250.2 | 2.1 | 3.5 |

| Derivative 2 | 1.45 | -6.5 | 264.3 | 2.5 | 4.1 |

| Derivative 3 | 1.10 | -7.1 | 245.1 | 1.9 | 3.2 |

| Derivative 4 | 1.60 | -6.3 | 278.3 | 2.8 | 4.5 |

The model generated would be an equation similar to: Activity = c0 + c1*(Descriptor 1) + c2*(Descriptor 2) + ...

Molecular Docking and Binding Affinity Predictions (in relation to chemical interactions, e.g., catalyst binding)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a ligand and a protein's active site, but it is equally applicable to understanding how a molecule might bind to the active site of a chemical catalyst. uran.uaresearchgate.net

The process involves placing the ligand (in this case, this compound) into the binding site of a catalyst in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These predicted binding affinities can themselves be used as a powerful descriptor in a QSAR model, directly linking the molecule's ability to interact with a catalyst to its observed chemical activity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with Different Catalysts This table is for illustrative purposes only.

| Catalyst Target | Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |

| Catalyst A (Lewis Acid) | -7.5 | Metal Center (e.g., Zn) | Coordination with Pyrimidine N, Carboxylate O |

| Catalyst B (Brønsted Acid) | -6.2 | Acidic Proton | Hydrogen bond with Carboxylate O |

| Catalyst C (Transition Metal) | -8.1 | Metal d-orbitals | π-stacking with Pyrimidine/Phenoxy rings |

These docking studies provide critical insights into the specific intermolecular forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process, guiding the design of more effective chemical processes.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. The spectrum of 4-Phenoxypyrimidine-5-carboxylic acid is expected to show distinct signals corresponding to the carboxylic acid proton, the pyrimidine (B1678525) ring protons, and the phenoxy group protons.

The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the region of 10.0-13.0 ppm. princeton.edulibretexts.org This significant downfield shift is due to the proton's acidic nature and its deshielding by the adjacent electronegative oxygen atoms. libretexts.org The broadness of the signal often results from hydrogen bonding and chemical exchange with the solvent or trace amounts of water. libretexts.orgstackexchange.com